GSK-3484862
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK3484862 is a newly-developed, non-nucleoside, dicyanopyridine-containing compound that acts as a selective inhibitor of DNA methyltransferase 1 (DNMT1). This compound has garnered significant attention due to its low cellular toxicity and its ability to induce global hypomethylation in both cancer cell lines and murine embryonic stem cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK3484862 involves the incorporation of a dicyanopyridine moiety. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions involving nitrile and pyridine derivatives .
Industrial Production Methods
Industrial production methods for GSK3484862 are not publicly available. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process likely involves multiple steps of synthesis, purification, and quality testing .
Chemical Reactions Analysis
Types of Reactions
GSK3484862 primarily undergoes non-covalent interactions with DNMT1, leading to its degradation. The compound does not participate in traditional chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The compound is used in biological assays under conditions that maintain its stability and activity. Common reagents include cell culture media, proteasome inhibitors, and various buffers .
Major Products Formed
The primary product of the interaction between GSK3484862 and DNMT1 is the degradation of DNMT1 protein, leading to global DNA hypomethylation .
Scientific Research Applications
GSK3484862 has a wide range of applications in scientific research:
Mechanism of Action
GSK3484862 targets DNMT1 for degradation through a proteasome-dependent pathway. The compound binds to DNMT1, leading to its ubiquitination and subsequent degradation. This results in global hypomethylation of DNA, affecting gene expression and cellular functions . The degradation of DNMT1 is facilitated by the accessory factor Uhrf1 and its E3 ubiquitin ligase activity .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: A nucleoside analog that inhibits DNMT1 through covalent binding, leading to DNA hypomethylation.
Decitabine: Another nucleoside analog with a similar mechanism of action to 5-azacytidine.
GSK3685032: A non-time-dependent, highly selective enzymatic inhibitor of DNMT1, similar to GSK3484862.
Uniqueness
GSK3484862 is unique due to its non-nucleoside structure and low cellular toxicity. Unlike 5-azacytidine and decitabine, which are associated with significant cytotoxicity, GSK3484862 offers a safer alternative for inducing DNA hypomethylation .
Biological Activity
GSK-3484862 is a novel, reversible inhibitor specifically targeting DNA methyltransferase 1 (DNMT1), developed by GlaxoSmithKline. This compound has garnered attention for its unique mechanism of action and potential therapeutic applications in cancer treatment, particularly in hematologic malignancies. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by selectively binding to DNMT1, leading to its degradation and subsequent hypomethylation of DNA. Unlike traditional DNMT inhibitors such as 5-azacytidine and decitabine, which are cytotoxic and non-selective, this compound demonstrates low cellular toxicity and high specificity for DNMT1. The compound's structure includes a dicyanopyridine moiety that competes with the DNMT1 active site for binding to DNA, effectively displacing the active-site loop necessary for methylation activity .
Efficacy in Cancer Cell Lines
Research has shown that this compound induces significant demethylation in various cancer cell lines. A study reported that treatment with this compound resulted in a dramatic reduction in global CpG methylation levels from approximately 70% to less than 18% in murine embryonic stem cells (mESCs) after six days of treatment . This reduction was accompanied by the upregulation of genes typically silenced by methylation.
Table 1: Effects of this compound on Methylation Levels
Cell Type | Initial Methylation (%) | Methylation After Treatment (%) | Treatment Duration (Days) |
---|---|---|---|
Murine Embryonic Stem Cells | ~70 | <18 | 6 |
Growth Inhibition
In a panel of hematologic cancer cell lines, this compound exhibited a gradual onset of growth inhibition, with a significant percentage (29%) showing decreased cell viability after six days. The compound's growth inhibition was linked to its ability to induce apoptosis, as evidenced by increased caspase-3 activity over time .
Table 2: Growth Inhibition Induced by this compound
Cell Line | gIC50 (µM) | Growth Inhibition After 6 Days (%) |
---|---|---|
MV4-11 | 0.64 | Significant |
HL-60 | 0.75 | Moderate |
K562 | 0.85 | Low |
Transgenic Mouse Model
In a transgenic mouse model of sickle cell disease, this compound was administered orally and demonstrated a capacity to increase fetal hemoglobin levels without significant toxicity. This suggests potential applications in treating blood disorders through targeted epigenetic modifications .
Reversible Effects
The effects of this compound on gene expression were shown to be reversible. After removal of the inhibitor from the culture medium, mESCs maintained their demethylated state without reverting to silenced gene expression states, highlighting the compound's potential for therapeutic applications where sustained gene activation is desired .
Comparative Analysis with Other DNMT Inhibitors
This compound has been compared with other DNMT inhibitors such as decitabine and azacytidine. While these traditional agents exhibit rapid cytotoxic effects and broad non-specific inhibition across multiple DNMT family members, this compound's selective targeting of DNMT1 allows for more controlled modulation of DNA methylation with fewer side effects .
Table 3: Comparison of DNMT Inhibitors
Compound | Selectivity for DNMT1 | Cytotoxicity Level | Onset of Action (Days) |
---|---|---|---|
This compound | High | Low | ≥3 |
Decitabine | Low | High | 2 |
Azacytidine | Low | High | 2 |
Properties
IUPAC Name |
(2R)-2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEQQZZDWUNUQK-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.